Dichlorostyrene

Description

Significance of Halogenated Monomers in Polymer Synthesis

Halogenated monomers are a class of chemical compounds that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and are used as building blocks in polymer synthesis. specialchem.com The introduction of halogen atoms into a polymer's structure is a key strategy for modifying its properties. These monomers are instrumental in creating polymers with enhanced flame retardancy, increased chemical resistance, and improved thermal stability. specialchem.com The presence of halogens can also influence the polarity and energy levels of the polymer, which is particularly relevant for applications in organic electronics.

The synthesis of halogenated polymers can be achieved through two primary routes: the polymerization of halogen-containing monomers like dichlorostyrene (B3053091), or the post-polymerization halogenation of a pre-existing polymer. The choice of method depends on the desired polymer structure and properties. Halogenated monomers, which can be liquids or crystalline solids, are foundational to producing materials for demanding applications in sectors such as construction, automotive, and electronics. specialchem.com

Overview of Research Trajectories for this compound and its Polymers

Research into this compound has followed a trajectory from fundamental synthesis and polymerization to the exploration of its use in advanced materials. Dichlorostyrenes, including various isomers such as 2,5-dichlorostyrene (B75448) and 3,4-dichlorostyrene, are useful monomers for producing polymers and can act as curing agents for fiber-reinforced plastics. google.com A notable process for preparing chlorostyrenes involves reacting a dichlorobenzene with ethylene (B1197577) and an oxygen-containing gas in the presence of a palladium salt catalyst. google.com

The polymerization of this compound leads to polythis compound, a polymer with distinct thermal and optical properties. For instance, poly(2,6-dichlorostyrene) is a solid with a high glass transition temperature (Tg) of 167 °C, indicating good thermal stability.

Current research extends to the synthesis of copolymers to further tailor material properties. For example, poly(2,4‐dichloro‐6‐vinyl‐1,3,5‐triazine‐co‐styrene) has been prepared for use as a polymer support. researchgate.net Moreover, advanced polymerization techniques are being explored. Halogen bonding is being utilized as a tool in supramolecular chemistry to direct the synthesis of polymers, including the solid-phase radical polymerization of vinyl monomers. nih.govntu.edu.sgresearchgate.net This approach allows for a high degree of monomer alignment, leading to polymers with high molecular weights. ntu.edu.sgresearchgate.net

Scope and Academic Relevance of this compound Chemistry

The academic relevance of this compound chemistry is rooted in its utility for creating polymers with tailored functionalities. The study of this compound polymerization provides insights into how the position of chlorine atoms on the styrene (B11656) ring affects polymer properties. This understanding is crucial for designing materials for specific applications.

This compound serves as a model compound in studies exploring reaction mechanisms and polymer structure-property relationships. For example, the synthesis of copolymers of 4-chloromethylstyrene (a related chlorinated styrene) and styrene, followed by the introduction of bulky organosilicon groups, demonstrates how polymer backbones can be chemically modified to alter properties like thermal stability. researchgate.net The resulting polymers from this compound are valuable in academic research for developing novel materials, such as those used in organic semiconductors or as polymer supports for catalysts. researchgate.net The ongoing exploration of halogenated polymers contributes to the broader advancement of material science, with potential applications in high-performance coatings and advanced electronic devices.

Interactive Data Tables

Properties of this compound Isomers

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Refractive Index | CAS Number |

| 2,3-Dichlorostyrene | C8H6Cl2 | 173.04 | Not specified | Not specified | 2123-28-6 chemspider.com |

| 2,5-Dichlorostyrene | C8H6Cl2 | 173.04 | Not specified | Not specified | 2039-85-2 nih.gov |

| 2,6-Dichlorostyrene (B1197034) | C8H6Cl2 | 173.04 | 88-90 °C / 8 mmHg chemicalbook.com | 1.573-1.575 chemicalbook.com | 28469-92-3 nih.gov |

| 3,4-Dichlorostyrene | C8H6Cl2 | 173.04 | Not specified | Not specified | 2039-83-0 |

Properties of Poly(2,6-dichlorostyrene)

| Property | Value |

| CAS Number | 30350-14-2 |

| Linear Formula | (C8H6Cl2)n |

| Form | Solid |

| Glass Transition Temperature (Tg) | 167 °C |

| Refractive Index (n20/D) | 1.625 |

Structure

3D Structure

Properties

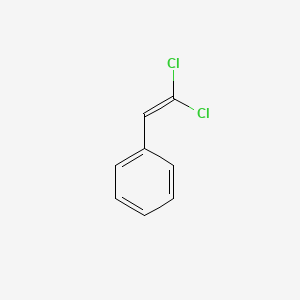

IUPAC Name |

2,2-dichloroethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISIJYCKDJSTMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198892 | |

| Record name | Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-88-4, 50852-77-2 | |

| Record name | β,β-Dichlorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050852772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICHLOROSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCC3FUW751 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Dichlorostyrene Monomer and Its Derivatives

Routes for Dichlorostyrene (B3053091) Monomer Synthesis

The synthesis of this compound monomers can be achieved through several established chemical pathways. The choice of method often depends on the desired isomer, scale of production, and available starting materials. The most common isomers of interest include 2,4-DCS, 2,5-DCS, 2,6-DCS, and 3,4-DCS.

One of the primary industrial methods for producing this compound is the dehydrochlorination of dichloroethylbenzene . This two-step process begins with the Friedel-Crafts alkylation of dichlorobenzene with ethylene (B1197577) to form dichloroethylbenzene. The subsequent step involves the elimination of hydrogen chloride from the ethyl group, typically by thermal cracking or base-catalyzed elimination, to yield the corresponding this compound.

A versatile laboratory-scale method for synthesizing specific isomers of this compound is the Wittig reaction . nih.govresearchgate.netresearchgate.netyoutube.comyoutube.com This reaction involves the treatment of a dichlorobenzaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically generated in situ by reacting a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base. The reaction is highly reliable for converting aldehydes and ketones into alkenes. researchgate.netyoutube.comyoutube.com The formation of the stable triphenylphosphine (B44618) oxide byproduct provides a strong thermodynamic driving force for the reaction. youtube.com

Another powerful method for carbon-carbon bond formation is the palladium-catalyzed Heck reaction . nih.govdigitellinc.combiolmolchem.com This reaction can be employed to synthesize this compound by coupling a dichlorobenzene derivative (typically an iodide or bromide) with ethylene gas in the presence of a palladium catalyst and a base. While highly effective and offering good functional group tolerance, the cost of the palladium catalyst can be a consideration for large-scale synthesis. nih.gov

Below is a comparative overview of these synthetic methodologies:

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Dehydrochlorination | Dichloroethylbenzene | Base (e.g., NaOH, KOH) or high temperature | High temperatures for thermal cracking or reaction with base in a solvent | Suitable for large-scale industrial production | May require high energy input; potential for side reactions |

| Wittig Reaction | Dichlorobenzaldehyde, Methyltriphenylphosphonium halide | Strong base (e.g., n-BuLi, NaH) | Typically performed in an inert solvent like THF or ether | High yields and specificity for alkene formation researchgate.net | Generates stoichiometric amounts of triphenylphosphine oxide waste youtube.com |

| Heck Reaction | Dichlorohalobenzene, Ethylene | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), Base (e.g., Et₃N, K₂CO₃) | Requires a palladium catalyst and often elevated temperatures and pressures | Good functional group tolerance; can be highly selective digitellinc.com | Cost and potential toxicity of the palladium catalyst nih.gov |

Functionalization Strategies for this compound (if applicable prior to polymerization)

Direct functionalization of the this compound monomer before polymerization is not a widely reported strategy. The primary reason is that the functional groups that might be introduced could interfere with the polymerization process itself. For instance, introducing nucleophilic or highly polar groups could inhibit radical or cationic polymerization mechanisms.

However, one approach to pre-polymerization functionalization is through the copolymerization of this compound with a monomer that already contains a desired functional group or a protected functional group. For example, copolymerizing 2,6-dichlorostyrene (B1197034) with glycidyl (B131873) methacrylate (B99206) introduces epoxide groups into the resulting polymer, which are then available for subsequent chemical modification. sigmaaldrich.com This method circumvents the challenges of functionalizing the this compound monomer directly while still allowing for the incorporation of reactive sites into the final polymer structure.

Chemical Modifications of this compound-Derived Polymers

Post-polymerization modification is a powerful and versatile strategy for introducing a wide array of functionalities onto a polymer backbone. researchgate.netgoogle.com This approach allows for the synthesis of a library of functional polymers from a single parent polymer, ensuring that all resulting materials have the same degree of polymerization and backbone structure. google.com For poly(this compound), the aromatic C-Cl and C-H bonds are the primary sites for chemical modification.

The chlorine atoms on the phenyl ring of poly(this compound) are generally unreactive towards simple nucleophilic substitution. However, the aromatic C-H bonds can undergo electrophilic substitution reactions, although the chloro substituents, being deactivating and ortho-, para-directing, will influence the position and rate of these reactions.

Sulfonation: The introduction of sulfonic acid groups (-SO₃H) onto the polymer backbone can dramatically alter its properties, rendering it water-soluble and suitable for applications such as ion-exchange resins or proton-exchange membranes. digitellinc.com Sulfonation of aromatic polymers like polystyrene is typically achieved using strong sulfonating agents such as concentrated sulfuric acid, oleum, or chlorosulfonic acid. unl.edu For poly(this compound), the reaction would proceed via electrophilic aromatic substitution. The reaction conditions would need to be carefully controlled to avoid chain degradation or cross-linking. digitellinc.com

Phosphorylation: Similar to sulfonation, phosphorylation can be used to introduce phosphonate (B1237965) groups onto the aromatic rings of the polymer. This modification can enhance flame retardancy and thermal resistance. sigmaaldrich.comresearchgate.net A recent study demonstrated the manganese-catalyzed phosphorylation of polystyrene using various phosphonates, a method that could potentially be adapted for poly(this compound). researchgate.net

Modification via Copolymerization: As mentioned earlier, copolymerization provides a route to introduce reactive functional groups. The copolymer of 2,6-dichlorostyrene and glycidyl methacrylate contains reactive epoxide rings. sigmaaldrich.com These rings can be opened by a variety of nucleophiles, such as amines, thiols, and azides, to attach a wide range of functional moieties to the polymer chain. rsc.org This strategy offers a highly versatile platform for creating functional materials based on a this compound backbone.

| Modification Reaction | Reagents | Functional Group Introduced | Potential Application |

|---|---|---|---|

| Sulfonation | Concentrated H₂SO₄, Oleum, or [Dsim]Cl digitellinc.com | -SO₃H | Ion-exchange resins, membranes digitellinc.comunl.edu |

| Phosphorylation | Phosphonates with Mn catalyst researchgate.net | -PO(OR)₂ | Flame retardants, enhanced thermal stability sigmaaldrich.comresearchgate.net |

| Epoxide Ring-Opening (on copolymers) | Amines, Thiols, Azides rsc.org | Varies (e.g., -OH and amine/thiol/azide-derived group) | Drug delivery, functional surfaces nih.gov |

The synthesis of sulfonamide derivatives of poly(this compound) is a targeted modification to create materials with potential applications in areas like medicinal chemistry or as specialty resins. While direct synthesis on poly(this compound) is not extensively documented, a plausible synthetic route can be proposed based on standard organic transformations.

This multi-step process would likely involve:

Sulfonation: The poly(this compound) would first be sulfonated as described previously to introduce sulfonic acid groups onto the aromatic rings.

Chlorosulfonation: The resulting sulfonic acid groups would then be converted to sulfonyl chloride (-SO₂Cl) groups. This is typically achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Amination: Finally, the poly(this compound sulfonyl chloride) would be reacted with a primary or secondary amine (R¹R²NH) to form the desired sulfonamide linkage (-SO₂NR¹R²).

This pathway provides a conceptual framework for creating sulfonamide-functionalized poly(this compound), expanding the range of functional materials that can be derived from this versatile monomer.

Polymerization Chemistry of Dichlorostyrene

Radical Polymerization Mechanisms and Kinetics

Initiation: The process begins with the generation of free radicals from an initiator molecule, which is an unstable compound that decomposes upon heating or exposure to light. open.edu These primary radicals then attack a dichlorostyrene (B3053091) monomer molecule, breaking the π-bond of the vinyl group to form a new, larger radical. open.edu

Propagation: The newly formed monomer radical adds to subsequent this compound monomers in a repetitive fashion. youtube.com This chain growth step happens very rapidly, leading to the formation of a long polymer chain. The reactivity of the propagating species remains largely the same throughout the process. stanford.edu

Termination: The growth of a polymer chain ceases through termination reactions. The two most common mechanisms are combination (or coupling), where two growing radical chains join to form a single, longer chain, and disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains (one with a saturated end group and one with an unsaturated end group). libretexts.orgstanford.edu Chain transfer reactions, where the radical activity is transferred to another molecule (like a solvent, monomer, or chain transfer agent), can also terminate the chain and initiate a new one, often limiting the final molecular weight. libretexts.org

The kinetics of CFRP are characterized by a steady-state assumption, where the rate of radical generation (initiation) is balanced by the rate of radical consumption (termination). stanford.edu This leads to a relatively constant concentration of active radicals during the polymerization. The rate of polymerization is directly proportional to the monomer concentration and to the square root of the initiator concentration. youtube.com

The outcome of the conventional free radical polymerization of this compound is highly dependent on the choice of initiator and the specific reaction conditions employed.

Initiator Systems: The selection of an initiator is crucial as it dictates the rate of radical generation. Common initiators are peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., 2,2'-azobis(isobutyronitrile), AIBN), which decompose thermally to produce radicals. libretexts.orgopen.edu The concentration of the initiator directly impacts both the polymerization rate and the final molecular weight of the poly(this compound). researchgate.net

Lower Initiator Concentration: Results in fewer initial chains, allowing each chain to grow longer before termination, thus producing a higher molecular weight polymer, albeit at a slower polymerization rate.

Reaction Conditions:

Temperature: Temperature significantly affects the rate of polymerization. A higher temperature increases the decomposition rate of the initiator, generating more radicals and accelerating the polymerization. mdpi.com It also increases the propagation rate constant. However, termination reactions are also accelerated, and chain transfer can become more prevalent, often leading to a decrease in the average molecular weight. google.com

Solvent: Polymerization can be carried out in bulk (no solvent), solution, suspension, or emulsion. ippi.ac.ir The choice of solvent can influence the reaction kinetics and the properties of the final polymer. In solution polymerization, the solvent can sometimes participate in chain transfer reactions, which can lower the molecular weight of the resulting polymer. researchgate.net

| Initiator Concentration | Effect on Polymerization Rate | Effect on Average Molecular Weight | Rationale |

|---|---|---|---|

| Low | Slower | Higher | Fewer initial radical chains are generated, allowing each chain to propagate longer before termination. |

| High | Faster | Lower | A higher concentration of radicals leads to more initiation events and a higher probability of early termination. mdpi.com |

Controlled/Living Radical Polymerization (CRP/LRP) of this compound

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions (polydispersity), controlled/living radical polymerization (CRP/LRP) techniques have been developed. ippi.ac.irresearchgate.net These methods introduce a dynamic equilibrium between a small number of active, propagating radical chains and a vast majority of dormant species. researchgate.netcmu.edu This reversible deactivation process minimizes irreversible termination reactions, allowing chains to grow simultaneously and in a more uniform manner. dokumen.pub The key features of a controlled polymerization include a linear evolution of molecular weight with monomer conversion and the formation of polymers with low polydispersity (typically below 1.5). cmu.edu The three primary methods of CRP are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP). researchgate.netsigmaaldrich.com

ATRP is a versatile and widely used CRP method discovered independently by Krzysztof Matyjaszewski and Mitsuo Sawamoto in 1995. wikipedia.org It relies on a reversible atom transfer process catalyzed by a transition metal complex, typically copper-based. wikipedia.orgyoutube.com

The general mechanism involves the reversible activation of a dormant species (an alkyl halide, R-X) by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br complexed with a ligand). This generates a propagating radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br). youtube.com The radical can then add monomer units (propagate). The key to control is the rapid deactivation of the propagating radical by the higher oxidation state metal complex, reforming the dormant species. wikipedia.org This equilibrium is heavily shifted towards the dormant side, keeping the concentration of active radicals extremely low and thus suppressing termination reactions. cmu.edu

For this compound, the essential components of an ATRP system would be:

Monomer: this compound.

Initiator: An alkyl halide with a structure similar to the propagating chain end is often preferred to ensure efficient initiation. cmu.edu For example, an activated benzyl (B1604629) halide could be used.

Catalyst: A transition metal salt, most commonly Cu(I)Br or Cu(I)Cl. youtube.com

Ligand: A ligand, typically a nitrogen-based compound like bipyridine or a multidentate amine, is required to solubilize the transition metal salt and tune the catalyst's reactivity. cmu.eduyoutube.com

The rate of polymerization in ATRP is first order with respect to monomer concentration and initiator concentration, and it also depends on the ratio of the activator (e.g., Cu(I)) to deactivator (e.g., Cu(II)) concentrations. cmu.edu

RAFT polymerization achieves control by using a thiocarbonylthio compound as a chain transfer agent (CTA), often called a RAFT agent. wikipedia.org This technique is highly versatile and tolerant of a wide range of functional monomers, including substituted styrenes. sigmaaldrich.comsigmaaldrich.com

The RAFT mechanism involves a sequence of addition-fragmentation equilibria. A propagating radical (P•n) adds to the C=S bond of the RAFT agent, forming a short-lived radical intermediate. This intermediate then fragments, releasing either the initial radical attached to the RAFT agent (R•) or the propagating chain (P•n). This rapid exchange between active propagating chains and dormant polymeric RAFT adducts ensures that all chains have an equal opportunity to grow, leading to controlled molecular weight and low polydispersity. sigmaaldrich.com

Key components for RAFT polymerization of this compound include:

Monomer: this compound.

Initiator: A conventional radical initiator (e.g., AIBN) is used to generate radicals throughout the reaction.

RAFT Agent (CTA): The choice of RAFT agent is critical and depends on the monomer being polymerized. sigmaaldrich.com For styrenic monomers, dithioesters and trithiocarbonates are effective. sigmaaldrich.com

The success of RAFT polymerization lies in maintaining a rapid exchange between the active and dormant chains, which effectively "living" characteristics to the polymerization process. sigmaaldrich.com The final polymer chains retain the thiocarbonylthio end group, which can be used to re-initiate polymerization to form block copolymers. sigmaaldrich.com

| Technique | Key Controlling Agent | Mechanism Principle | Suitability for this compound |

|---|---|---|---|

| ATRP | Transition Metal Catalyst (e.g., Cu(I)/Ligand) | Reversible activation/deactivation of dormant alkyl halide chains via atom transfer. wikipedia.org | Yes, as a substituted styrene (B11656), it is compatible with ATRP conditions. |

| RAFT | Thiocarbonylthio Compound (RAFT Agent) | Reversible chain transfer via an addition-fragmentation mechanism. wikipedia.org | Yes, RAFT is known to be effective for a wide range of styrenic monomers. sigmaaldrich.com |

| NMP | Stable Nitroxide Radical (e.g., TEMPO) | Reversible termination/cleavage of propagating chains with a stable radical. wikipedia.org | Yes, NMP is particularly well-suited for the polymerization of styrene and its derivatives. |

NMP is a controlled radical polymerization technique that utilizes a stable nitroxide radical to mediate the polymerization. It is one of the simplest CRP methods as it can be thermally initiated without the need for a metal catalyst.

The core of the NMP mechanism is the reversible termination of a growing polymer radical (P•) by a stable nitroxide radical (e.g., (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO) to form a dormant alkoxyamine. At elevated temperatures, this C-O bond in the alkoxyamine is labile and can undergo homolytic cleavage, regenerating the propagating radical and the nitroxide. wikipedia.orgicp.ac.ru This equilibrium between active and dormant species, governed by the persistent radical effect, maintains a low concentration of propagating radicals, allowing for controlled growth. wikipedia.org

NMP can be initiated in two main ways:

Bimolecular Initiation: A conventional radical initiator (like benzoyl peroxide) is used alongside a free nitroxide. The initiator starts the polymerization, and the nitroxide reversibly traps the growing chains.

Unimolecular Initiation: A pre-formed alkoxyamine is used as the initiator. Upon heating, it decomposes into an initiating radical and the mediating nitroxide radical in the correct stoichiometry. wikipedia.org

NMP is particularly effective for the polymerization of styrene and its derivatives, making it a suitable method for producing well-defined poly(this compound). swaminathansivaram.in The rate of polymerization is typically first order with respect to monomer concentration. swaminathansivaram.in

Control over Molecular Weight and Polydispersity

Achieving control over the molecular weight (MW) and polydispersity (Đ, also known as the polydispersity index, PDI) is crucial for tailoring the properties of polythis compound for specific applications. This is primarily accomplished through controlled/living radical polymerization (CRP) techniques, which minimize irreversible termination reactions that lead to broad molecular weight distributions in conventional free-radical polymerization. cmu.eduswaminathansivaram.in

Key strategies for controlling the polymerization of vinyl monomers like this compound include:

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for producing well-defined polymers from a variety of monomers, including styrenes. researchgate.net The process involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex, typically copper-based, which establishes a dynamic equilibrium between the dormant and active radical species. cmu.educmu.edu This equilibrium keeps the concentration of propagating radicals low, suppressing termination reactions. cmu.edu For substituted styrenes, ATRP has been shown to produce polymers with low polydispersities (Đ ≤ 1.10). cmu.edu The polymerization rate is first-order with respect to monomer, initiator, and the copper(I) catalyst concentration. cmu.edudtic.mil The structure of the initiator is critical; for instance, α,α-dichlorotoluene has been used as a bifunctional initiator for styrene, leading to chlorotelechelic polymers. cmu.edu Given its structure, this compound is expected to be amenable to ATRP, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions by adjusting the monomer-to-initiator ratio. researchgate.netcmu.edu Studies on various substituted styrenes show that monomers with electron-withdrawing groups, such as chlorine, tend to polymerize faster in ATRP systems. cmu.edu These substituents influence both the propagation rate constant (k_p) and the atom transfer equilibrium constant (K_eq). cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is another versatile CRP technique that can be applied to a wide range of monomers, including styrenes, under various reaction conditions. sigmaaldrich.comwikipedia.org It operates via a degenerative chain transfer mechanism, employing a thiocarbonylthio compound as a chain transfer agent (CTA), or RAFT agent. sigmaaldrich.comwikipedia.org The choice of RAFT agent is critical and depends on the monomer being polymerized. sigmaaldrich.com For styrenes, dithioesters and trithiocarbonates are often effective. sigmaaldrich.com RAFT allows for the synthesis of polymers with predictable molecular weights and low polydispersity. wikipedia.org The molecular weight can be predicted based on the ratio of the concentrations of consumed monomer to the RAFT agent. libretexts.org The process can be retarded if an inappropriate RAFT agent is chosen, but this can be mitigated by selecting a CTA that generates a re-initiating radical effective for the specific monomer. cmu.edu

The table below summarizes the key parameters influencing molecular weight and polydispersity in controlled radical polymerization of styrenic monomers.

| Parameter | Effect on Molecular Weight (MW) | Effect on Polydispersity (Đ) | Technique(s) |

| [Monomer]/[Initiator] Ratio | Directly proportional; higher ratio leads to higher MW. cmu.edu | Generally low when initiation is fast. | ATRP, RAFT |

| Initiator/Catalyst Concentration | Higher initiator concentration leads to lower MW. patsnap.com | Can be narrowed by optimizing catalyst/initiator ratios. | ATRP |

| [Monomer]/[CTA] Ratio | Directly proportional; higher ratio leads to higher MW. libretexts.org | Narrowed by using an appropriate and efficient CTA. cmu.edu | RAFT |

| Reaction Temperature | Affects rates of initiation, propagation, and termination. patsnap.com | Optimal temperature range exists for minimizing Đ. | ATRP, RAFT |

| Solvent | Can influence catalyst solubility and reaction kinetics. | Proper solvent choice can improve control and lower Đ. | ATRP, RAFT |

Emulsion Polymerization of this compound

Emulsion polymerization is a heterophase technique widely used for producing high molecular weight polymers at fast polymerization rates. dtic.mil For a hydrophobic monomer like this compound, this process typically involves dispersing the monomer in an aqueous phase with the aid of a surfactant. youtube.com

The successful emulsion polymerization of this compound hinges on carefully controlled reaction conditions to ensure colloidal stability and prevent coagulation. researchgate.net Key factors include:

Surfactants: A surfactant (or emulsifier) is essential for creating the initial monomer emulsion and stabilizing the resulting polymer latex particles. youtube.com A variety of anionic, cationic, and non-ionic surfactants can be used. youtube.com For styrene and its derivatives, anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are common. researchgate.net The choice and concentration of the surfactant are critical; it must be above the critical micelle concentration (CMC) for micellar nucleation to be significant and must provide sufficient electrostatic or steric repulsion to prevent particle agglomeration. researchgate.netnih.gov Polymeric surfactants can also be employed to provide robust steric stabilization. nih.gov

Initiators: Water-soluble initiators, such as potassium persulfate (KPS), are typically used. researchgate.net Radicals are generated in the aqueous phase and diffuse into micelles or polymer particles to initiate polymerization. dtic.mil Oil-soluble initiators like azobisisobutyronitrile (AIBN) can also be used, which primarily generate radicals within the monomer droplets. scielo.brnih.gov

Temperature: The reaction temperature affects the initiator decomposition rate, propagation rate, and particle stability. researchgate.net For thermally initiated systems, a typical range is 60-90°C. cmu.edunih.gov

Electrolyte Concentration: The presence of electrolytes can affect colloidal stability. High concentrations can compress the electrical double layer around the particles, reducing repulsive forces and potentially leading to coagulation. researchgate.net

Agitation: Proper agitation is necessary to maintain a homogenous emulsion, but excessive shear can also induce coagulation. researchgate.net

The stability of the final latex dispersion is a primary concern and is influenced by the interplay of all these factors. researchgate.net A stable latex consists of discrete polymer nanoparticles dispersed in water, appearing as a milky white liquid. nih.gov

Micellar Nucleation: This is the classical mechanism for hydrophobic monomers like styrene when the surfactant concentration is above the CMC. nih.gov Monomer molecules are solubilized within surfactant micelles. Radicals generated in the aqueous phase enter these monomer-swollen micelles, initiating polymerization and transforming them into polymer particles. dtic.mil These newly formed particles then grow by absorbing more monomer from the larger monomer droplets, which act as reservoirs. nih.gov The vast surface area of the numerous micelles makes them the primary site for radical capture and nucleation compared to the much larger monomer droplets. dtic.mil

Homogeneous and Droplet Nucleation: Homogeneous nucleation can occur when radicals generated in the aqueous phase propagate with dissolved monomer molecules to form an oligomeric radical. Once this oligoradical reaches a critical chain length, it becomes insoluble and collapses upon itself, forming a primary particle that is then stabilized by surfactant. researchgate.net This mechanism becomes more significant at low surfactant concentrations. researchgate.net In contrast, droplet nucleation , where polymerization is initiated directly within the larger monomer droplets (0.1-10 µm), is generally considered insignificant in conventional emulsion polymerization due to the droplets' low total surface area. scielo.br However, in miniemulsion polymerization , the initial monomer droplets are sheared to a much smaller size (50-500 nm) and stabilized against degradation by an osmotic pressure agent (a hydrophobe). In this case, droplet nucleation becomes the dominant mechanism, and each droplet effectively becomes a nanoreactor. scielo.br The choice of initiator (water-soluble vs. oil-soluble) can influence the relative importance of these nucleation pathways. scielo.brnih.gov

Other Polymerization Techniques (e.g., Cationic Polymerization)

While radical polymerization is common for styrenic monomers, this compound can also be polymerized via cationic mechanisms. Cationic polymerization is a type of chain-growth polymerization initiated by an electrophile, such as a strong Brønsted or Lewis acid. researchgate.netnist.gov

The vinyl group of this compound is nucleophilic and can be attacked by a carbocation-generating initiator. Monomers with electron-donating substituents are typically good candidates for cationic polymerization because these groups stabilize the propagating carbocationic chain end. researchgate.net While chlorine is an electron-withdrawing group, the phenyl ring itself can stabilize the carbocation through resonance.

Key aspects of the cationic polymerization of this compound include:

Initiation: The process is typically initiated by a combination of a Lewis acid (co-initiator) such as boron trifluoride (BF₃), aluminum trichloride (B1173362) (AlCl₃), or titanium tetrachloride (TiCl₄), and a proton source (initiator) like water or an alcohol. nist.govresearchgate.net The Lewis acid activates the initiator to generate a strong electrophile that attacks the monomer's double bond. libretexts.orgnist.gov

Propagation: The newly formed carbocationic center then adds to another monomer molecule, regenerating the carbocation at the new chain end, and this process repeats. researchgate.net

Challenges: Cationic polymerizations are often very fast and can be difficult to control. cmu.edu Side reactions such as chain transfer and termination are common, which can lead to polymers with low molecular weights and broad polydispersities (high Đ). cmu.eduresearchgate.net Termination can occur when the propagating chain end combines with an anionic fragment from the counterion. researchgate.net Achieving a "living" cationic polymerization, where termination and transfer are suppressed, is challenging but possible under specific conditions, often at low temperatures. cmu.edursc.org

Polymerization Thermodynamics and Reaction Energetics

The feasibility and extent of polymerization are governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG_p). The relationship is given by the equation:

ΔG_p = ΔH_p - TΔS_p

Where ΔH_p is the enthalpy of polymerization, T is the absolute temperature, and ΔS_p is the entropy of polymerization.

Enthalpy of Polymerization (ΔH_p): For polymerization to be spontaneous (ΔG_p < 0), the process must be exothermic (ΔH_p < 0), as the entropy change is unfavorable. libretexts.org The polymerization of vinyl monomers is driven by the conversion of a weaker π-bond in the monomer's C=C double bond into a stronger σ-bond in the polymer backbone, resulting in a net release of energy. libretexts.orgresearchgate.net For styrene, the heat of polymerization is approximately -71 kJ/mol (or about -17 kcal/mol). nih.govresearchgate.net Research indicates that the substitution of chlorine onto the aromatic ring of styrene has little effect on the heat of polymerization. nist.gov Therefore, the ΔH_p for this compound is expected to be in a similar range to that of styrene. Highly exothermic reactions, like the polymerization of styrene derivatives, can lead to thermal runaways if the heat generated is not effectively removed. nih.gov

Entropy of Polymerization (ΔS_p): The entropy change during polymerization is negative (ΔS_p < 0). libretexts.org This is because a large number of disordered monomer molecules are converted into a more ordered long-chain polymer structure, leading to a significant loss of translational degrees of freedom. libretexts.orgbuffalo.edu

Ceiling Temperature (T_c): Because the entropic term (-TΔS_p) is positive and increases with temperature, there exists a "ceiling temperature" (T_c) for every polymerization, at which ΔG_p = 0. libretexts.org Above this temperature, polymerization is thermodynamically unfavorable, and depolymerization dominates. The ceiling temperature can be calculated as T_c = ΔH_p / ΔS_p. psu.edu For chain polymerizations like that of this compound, this temperature represents the upper limit at which high polymer can be formed. libretexts.org

The table below provides approximate thermodynamic data relevant to the polymerization of styrenic monomers.

| Thermodynamic Parameter | Typical Value for Styrene | Significance for this compound Polymerization |

| Enthalpy of Polymerization (ΔH_p) | ~ -71 kJ/mol nih.gov | Exothermic reaction; provides the driving force for polymerization. Value expected to be similar to styrene. nist.gov |

| Entropy of Polymerization (ΔS_p) | Negative libretexts.orgpsu.edu | Unfavorable change; represents increased order. Becomes more significant at higher temperatures. |

| Gibbs Free Energy (ΔG_p) | Negative (below T_c) | Must be negative for polymerization to proceed spontaneously. |

| Ceiling Temperature (T_c) | Dependent on ΔH_p and ΔS_p psu.edu | Defines the maximum temperature for effective polymer formation. |

Copolymerization Strategies Involving Dichlorostyrene

Reactivity Ratios and Monomer Incorporation Behavior

The behavior of monomers during copolymerization is quantitatively described by their reactivity ratios, which indicate the relative preference of a growing polymer chain ending in one monomer to add the same or the other monomer. These ratios are crucial for predicting the composition and microstructure of the resulting copolymer.

Determination by Kelen-Tüdös Method and Other Approaches

The Kelen-Tüdös method is a graphical technique widely used for the determination of monomer reactivity ratios in copolymerization. researchgate.netscielo.orgresearchgate.net It is an improvement over earlier methods like the Fineman-Ross method, as it provides a more even distribution of data points. scielo.orgresearchgate.net This method, along with others, has been instrumental in characterizing the copolymerization of dichlorostyrene (B3053091) with various comonomers.

In the case of the free-radical initiated copolymerization of 2,6-dichlorostyrene (B1197034) (2,6-DClSt) with maleimide (B117702) (MI), N-methylmaleimide (NMeMI), and N-phenylmaleimide (NPhMI), the reactivity ratios were determined using the Kelen-Tüdös method. The study revealed that for all three systems, the reactivity ratios were less than one, indicating a tendency for the monomers to be arranged randomly in the copolymer chains. researchgate.net

The following table summarizes the reactivity ratios for the copolymerization of 2,6-Dichlorostyrene (M1) with various maleimide derivatives (M2).

Reactivity Ratios for the Copolymerization of 2,6-Dichlorostyrene (M1) with Maleimide Derivatives (M2)

| Comonomer (M2) | r1 (2,6-DClSt) | r2 (Maleimide Derivative) |

|---|---|---|

| Maleimide (MI) | < 1 | < 1 |

| N-Methylmaleimide (NMeMI) | < 1 | < 1 |

Data sourced from a study on the free-radical-initiated copolymerization of 2,6-dichlorostyrene with maleimide, N-methylmaleimide, and N-phenylmaleimide. researchgate.net

Azeotropic Copolymerization Phenomena

Azeotropic copolymerization occurs when the composition of the copolymer being formed is identical to the composition of the monomer feed. This is a specific point in the copolymerization diagram where the monomer and copolymer composition curves intersect. This phenomenon is observed in systems where both reactivity ratios are either less than one or greater than one.

In the copolymerization of 2,6-dichlorostyrene with maleimide derivatives, azeotropic points were observed. researchgate.net Specifically, for the 2,6-DClSt and maleimide system, the azeotropic point was found at a 0.5 molar ratio of each monomer. For the systems with N-methylmaleimide and N-phenylmaleimide, the azeotropic composition was observed at a molar ratio of 0.4 for 2,6-DClSt to 0.6 for the respective maleimide derivative. researchgate.net The existence of these azeotropic points is a direct consequence of the reactivity ratios being less than one for both monomers in these systems. researchgate.net

Alternating Copolymerization Studies

Alternating copolymers are a class of polymers where two different monomer units are arranged in a regular, alternating sequence along the polymer chain. This type of structure is often achieved when there is a strong tendency for cross-propagation between the two monomers, which can be facilitated by the formation of charge-transfer complexes.

Role of Charge-Transfer Complexes in Alternating Copolymerization

Charge-transfer complexes (CTCs) are formed between electron-donor and electron-acceptor molecules. In the context of copolymerization, the formation of a CTC between two monomer molecules can significantly influence the polymerization mechanism, often leading to a highly alternating structure. The complex itself can be considered as a single entity that undergoes homopolymerization. cmu.edu

Maleic anhydride (B1165640) is a well-known electron-acceptor monomer that readily forms CTCs with electron-donor monomers like styrene (B11656) and its derivatives. cmu.eduresearchgate.net This interaction is a key factor in the widely studied alternating copolymerization of styrene and maleic anhydride. researchgate.net Given that this compound is a derivative of styrene, it is expected to exhibit similar behavior when copolymerized with strong electron-acceptor monomers like maleic anhydride. The electron-donating character of the styrene moiety, although potentially modulated by the electron-withdrawing chlorine atoms, should still allow for the formation of a CTC with maleic anhydride, thereby promoting an alternating copolymer structure.

Block Copolymer Synthesis Utilizing this compound Units

The synthesis of block copolymers incorporating this compound units allows for the creation of materials with distinct, phase-separated domains, leading to a combination of properties from each block. These architectures are crucial for developing thermoplastic elastomers and other high-performance materials.

Di-block and Multi-block Architectures

Di-block and multi-block copolymers containing this compound can be synthesized through various polymerization techniques. These structures consist of a segment of polythis compound connected to one or more segments of other polymers. For instance, di-block copolymers of a diene (like butadiene or isoprene) and this compound would consist of a rubbery diene block and a rigid this compound block.

The synthesis of di-block copolymers such as butadiene-styrene (PB-b-PS) and isoprene-styrene (PI-b-PS) has been achieved with high cis-1,4 content in the diene block using a two-step strategy with a neodymium phosphate (B84403) ester catalyst. nih.govrsc.orgresearchgate.net This approach could potentially be adapted for this compound, leading to di-block copolymers with enhanced elastomeric properties.

Multi-block architectures, such as triblock copolymers (e.g., this compound-butadiene-dichlorostyrene), are also of significant interest. These materials can exhibit properties of thermoplastic elastomers, where the this compound end-blocks form hard, glassy domains that physically crosslink the soft, rubbery mid-block.

Synthesis via Living/Controlled Polymerization Techniques

Living and controlled polymerization methods are essential for the synthesis of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions.

Anionic Polymerization: Living anionic polymerization is a powerful technique for synthesizing block copolymers. By sequentially adding different monomers to a living polymer chain, well-defined block structures can be created. open.edu This method has been used to prepare random copolymers of styrene and diene derivatives, which can then be chemically modified. rsc.org It is a primary industrial method for producing styrene-diene block copolymers. nih.gov The synthesis of block copolymers containing this compound would be feasible using this technique, provided that the this compound monomer is compatible with the anionic polymerization conditions.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of block copolymers with complex architectures. It has been successfully used to prepare random copolymers of styrene and 1,3-butadiene, which were then used as macro-chain transfer agents to create block copolymers. rsc.org This method offers a versatile route to synthesizing this compound-containing block copolymers.

Coordination Polymerization: Coordination catalysts, particularly those based on rare-earth metals, have been shown to be effective in the controlled polymerization of dienes, yielding high stereoregularity. nih.govrsc.orgresearchgate.net While these catalysts are often highly selective for specific monomers, modifications to the catalyst system can enable the polymerization of other monomers like styrene, allowing for the synthesis of block copolymers. nih.gov For example, a neodymium-based catalyst system was used to synthesize butadiene-styrene and isoprene-styrene di-block copolymers. nih.govrsc.org It is conceivable that similar strategies could be developed for the block copolymerization of this compound.

The table below summarizes the key features of different living/controlled polymerization techniques for synthesizing this compound-containing block copolymers.

| Polymerization Technique | Key Features | Potential for this compound Block Copolymers |

| Anionic Polymerization | Produces well-defined block structures with controlled molecular weight. open.edunih.gov | Highly suitable for creating di-block and multi-block copolymers with this compound. |

| RAFT Polymerization | Versatile for a wide range of monomers and allows for complex architectures. rsc.org | Offers a robust method for synthesizing this compound block copolymers with controlled structures. |

| Coordination Polymerization | Can provide high stereoregularity in diene blocks. nih.govrsc.org | Potentially applicable for creating block copolymers with highly controlled microstructures, though catalyst development may be required. |

Graft Copolymerization and Functionalization

Graft copolymers containing this compound can be prepared by attaching polythis compound chains onto a pre-existing polymer backbone, or vice versa. The chlorine atoms on the styrene ring of this compound also provide reactive sites for post-polymerization functionalization, allowing for the introduction of various chemical groups.

One common example of graft copolymerization is the production of acrylonitrile-butadiene-styrene (ABS) plastics. In this process, chains of styrene-acrylonitrile copolymer are grafted onto a polybutadiene (B167195) backbone. britannica.com This grafting imparts toughness and impact resistance to the material. A similar strategy could be employed using this compound, either in the backbone or the grafted chains, to enhance properties such as flame retardancy.

The functionalization of copolymers containing this compound can be achieved through reactions involving the chloro-substituents. These reactions can be used to introduce a wide range of functionalities, thereby tailoring the polymer's properties for specific applications. For example, the reactive anhydride groups in styrene-maleic anhydride copolymers can be reacted with various compounds to create functional derivatives. core.ac.uk Similarly, the this compound units in a copolymer could be modified to introduce groups that improve compatibility with other polymers or introduce new functionalities.

Terpolymerization and Higher-Order Systems

Terpolymerization involves the copolymerization of three different monomers. By incorporating this compound as one of the comonomers, it is possible to create terpolymers with a tailored balance of properties.

A well-known example of a terpolymer is ABS, which is composed of acrylonitrile (B1666552), butadiene, and styrene units. britannica.com The butadiene component provides impact strength, the acrylonitrile imparts heat resistance, and the styrene contributes rigidity. britannica.com Substituting styrene with this compound in this system could potentially lead to a flame-retardant ABS-type material.

Another example is the terpolymerization of styrene, maleic anhydride, and another monomer. When an electron-donating monomer is added to a styrene-maleic anhydride system, the terpolymerization can be treated as a copolymerization of two different charge-transfer complexes. researchgate.net The inclusion of this compound in such systems could influence the charge-transfer interactions and the resulting polymer properties.

Furthermore, acrylonitrile styrene acrylate (B77674) (ASA) is a terpolymer used to modify PVC composites. ncsu.edu The incorporation of this compound into such a system could offer an additional level of property modification. The synthesis of random copolymers of styrene and dienes, such as styrene-isoprene-butadiene (r-SIBR), has been accomplished via living anionic polymerization, demonstrating the feasibility of creating complex higher-order systems. rsc.org

Advanced Materials Science Applications of Dichlorostyrene Derived Polymers

Functional Polymers for Specific Technologies

Smart Materials and Stimuli-Responsive Systems

Polymers derived from dichlorostyrene (B3053091) are being explored for their potential in the development of smart materials and stimuli-responsive systems. These advanced materials are designed to exhibit significant changes in their physical or chemical properties in response to external stimuli. sc.edursc.orgnih.gov The incorporation of this compound moieties into a polymer architecture can impart unique characteristics that are advantageous for creating responsive materials.

The key to their function lies in the ability of the polymer to alter its microstructure, transitioning between hydrophilic and hydrophobic states or changing its conformation when triggered by environmental cues. nih.gov While research into this compound-specific smart systems is an emerging field, the inherent properties of the dichlorophenyl group—such as its high refractive index, thermal stability, and specific electronic and dielectric properties—make it a promising component.

Potential applications are being conceptualized in areas such as:

Optical and Chemical Sensors: The high refractive index of poly(2,6-dichlorostyrene) (n20/D = 1.625) can be harnessed in optical sensing applications. sigmaaldrich.com A stimuli-responsive polymer matrix containing this compound could be designed to swell or shrink in the presence of a specific analyte, altering the refractive index of the material and generating a detectable optical signal.

Photoresponsive Systems: By incorporating this compound into copolymers with photochromic molecules like azobenzene (B91143) or spiropyran, it is possible to create materials that respond to light. researchgate.net Light can be used as a non-invasive and precisely controlled stimulus to trigger changes in the material's shape, color, or surface properties. researchgate.netresearchgate.net The rigidity and stability of the this compound units could provide a robust matrix for the photo-active components.

Thermally-Responsive Materials: Poly(this compound) exhibits high thermal stability and a high glass transition temperature. sigmaaldrich.comsigmaaldrich.com This property can be tuned by copolymerizing this compound with monomers known to impart thermal responsiveness, such as N-isopropylacrylamide (NiPAm). specificpolymers.com Such copolymers could be engineered to have a specific lower critical solution temperature (LCST), making them suitable for applications in thermal switches or controlled-release systems that activate at a physiological temperature. specificpolymers.comnih.gov

The development of these materials often involves creating block or graft copolymers where the this compound segment provides structural integrity and specific physical properties, while another polymer segment provides the stimuli-responsive functionality. nih.gov

Structure-Property Relationships in Poly(this compound) Materials

The physical, thermal, and mechanical properties of poly(this compound) (PDCS) are intrinsically linked to its molecular structure. Key structural factors include the isomeric position of the chlorine atoms on the styrene (B11656) ring, the polymer's molecular weight, and its molecular weight distribution. sigmaaldrich.com These factors dictate how the polymer chains pack and interact, which in turn governs the macroscopic properties of the material. escholarship.orgaps.org

The presence of two chlorine atoms on the phenyl ring significantly influences the polymer's characteristics compared to standard polystyrene. The bulky and highly polar chlorine atoms introduce steric hindrance and strong dipole-dipole interactions between polymer chains. This severely restricts the rotational freedom of the polymer backbone. Consequently, a higher thermal energy is required to induce segmental motion, which results in a significantly elevated glass transition temperature (Tg). The Tg is a fundamental property that marks the transition from a rigid, glassy state to a more rubbery, flexible state. aps.org

For instance, poly(2,6-dichlorostyrene) has a reported glass transition temperature of 167 °C, which is substantially higher than that of polystyrene (approx. 100 °C). sigmaaldrich.comsigmaaldrich.com This high Tg makes PDCS a candidate for applications requiring dimensional stability at elevated temperatures.

The relationship between structure and key physical properties is summarized in the table below, using poly(2,6-dichlorostyrene) as a representative example.

| Property | Value | Structural Rationale |

| Glass Transition Temperature (Tg) | 167 °C sigmaaldrich.comsigmaaldrich.com | The two bulky chlorine atoms in the ortho positions create significant steric hindrance, restricting chain mobility and increasing the energy needed for segmental motion. |

| Refractive Index (n20/D) | 1.625 sigmaaldrich.com | The presence of heavy chlorine atoms increases the electron density of the polymer, leading to a higher refractive index compared to non-halogenated analogues like polystyrene. |

| Physical Form | Solid sigmaaldrich.com | The strong inter-chain forces and high Tg result in a rigid, solid material at ambient temperatures. |

The isomeric substitution pattern is critical. For example, chlorine atoms at the 2 and 6 positions (ortho) will have a more pronounced effect on restricting chain rotation compared to substitutions at the 3 and 5 (meta) or 3 and 4 (meta, para) positions, which would likely result in different glass transition temperatures and mechanical properties among the isomers.

Material Design and Engineering for Enhanced Performance

To optimize poly(this compound) for specific applications, material scientists employ several design and engineering strategies to enhance its performance. These methods aim to modify the bulk properties of the polymer by manipulating its composition and morphology at the molecular level. The primary strategies include copolymerization, blending, and the creation of composites.

Copolymerization: This technique involves polymerizing this compound with one or more different monomers to create a copolymer with tailored properties. By selecting comonomers with desired characteristics, the final material can achieve a balance of properties not available in the homopolymer. For example, to improve processability and reduce brittleness, this compound can be copolymerized with a "soft" monomer like n-butyl acrylate (B77674), which has a very low Tg. rsc.org The resulting statistical copolymer would exhibit a single Tg intermediate between those of the two homopolymers, leading to a more flexible and tougher material.

Nanocomposite Formation: Incorporating nanofillers into the poly(this compound) matrix is another effective way to enhance performance. Nanoparticles such as graphene, carbon nanotubes, or nanoclays can impart significant improvements in mechanical, thermal, and electrical properties at very low loading levels. nih.gov For instance, the selective localization of graphene at the interface of a PDCS blend could not only act as a compatibilizer but also create an electrically conductive network within the material. nih.gov The high aspect ratio of these fillers allows for efficient stress transfer from the polymer matrix to the filler, resulting in a stronger and stiffer composite material.

The table below illustrates hypothetical examples of how these engineering strategies could be used to modify the properties of a PDCS-based material.

| Engineering Strategy | Modifier | Anticipated Performance Enhancement | Potential Application |

| Copolymerization | Acrylonitrile (B1666552) | Improved chemical resistance and tensile strength. | Chemical-resistant coatings or housings. |

| Blending | Polycarbonate (PC) | Enhanced toughness and impact resistance. nih.gov | Durable electronic enclosures. |

| Nanocomposite | Carbon Nanotubes | Increased electrical conductivity and mechanical strength. nih.gov | Antistatic or structural components for aerospace. |

These design strategies provide a versatile toolbox for tuning the properties of poly(this compound), enabling its use in a wider range of advanced technological applications.

Environmental Fate and Degradation Pathways of Dichlorostyrene and Its Polymers

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

Abiotic degradation involves non-biological processes that break down chemical compounds. For dichlorostyrene (B3053091), the key abiotic mechanisms are expected to be photodegradation and, to a lesser extent, hydrolysis.

Photodegradation is likely a significant pathway for the breakdown of this compound in the atmosphere and surface waters. Similar to styrene (B11656), which photodegrades in the atmosphere with a half-life of 7 to 16 hours through reactions with hydroxyl radicals and ozone, this compound is anticipated to be reactive. nih.gov The presence of chlorine atoms on the aromatic ring can influence the rate and products of photodegradation. For other chlorinated aromatic compounds, direct photolysis in aqueous environments is a recognized degradation pathway, often enhanced by natural photosensitizers like dissolved organic matter. researchgate.net

Hydrolysis , the reaction with water, is generally a slow process for chlorinated aromatic compounds under typical environmental pH and temperature conditions. researchgate.net For instance, the hydrolysis of dichlorobenzenes to produce dichlorophenols typically requires elevated temperatures and pressures, or the presence of a catalyst, conditions not commonly found in the environment. nih.gov While the vinyl group of this compound might slightly alter its reactivity, significant hydrolytic degradation in the absence of microbial activity is not expected to be a primary degradation route. However, under strongly basic conditions, hydrolysis may become a more relevant, albeit minor, dissipation pathway. researchgate.net

The abiotic degradation of chlorinated ethenes, which share some structural similarities with the vinyl group of this compound, can be influenced by reactive iron minerals in anaerobic environments, leading to dechlorination. oup.com It is plausible that similar abiotic reactions could play a role in the transformation of this compound in certain subsurface environments.

Biotic Degradation Pathways (e.g., Microbial Degradation)

Microbial degradation is a crucial process in the environmental breakdown of many organic pollutants, including chlorinated compounds and styrene. researchgate.netepa.govnih.gov While specific studies on the microbial degradation of this compound are scarce, the pathways can be extrapolated from research on analogous compounds.

Microorganisms are known to degrade chlorinated aromatic compounds. For example, a Pseudomonas species has been shown to utilize p-dichlorobenzene as its sole carbon and energy source. nih.gov The degradation pathway involves the initial conversion by a dioxygenase to a dichlorinated dihydroxycyclohexa-diene, followed by dehydrogenation to 3,6-dichlorocatechol. The aromatic ring is then cleaved by an oxygenase to form 2,5-dichloro-cis,cis-muconate. nih.gov Similarly, an Alcaligenes species capable of degrading 1,3-dichlorobenzene (B1664543) has been isolated, which metabolizes it via 3,5-dichlorocatechol. nih.gov These findings suggest that aerobic bacteria could potentially degrade this compound through similar enzymatic attacks on the chlorinated aromatic ring.

The vinyl side chain of this compound is another potential site for microbial attack, similar to the degradation of styrene. Numerous microbial genera can metabolize styrene, often initiating degradation by oxidizing the vinyl group. nih.gov

The biodegradation of chlorinated compounds can occur under both aerobic and anaerobic conditions. researchgate.netepa.gov Under anaerobic conditions, reductive dechlorination is a key process where chlorine atoms are removed from the aromatic ring. nih.gov This process has been observed for higher chlorinated dioxins and benzenes, often carried out by specific bacteria like Dehalococcoides. nih.gov It is conceivable that this compound could undergo anaerobic reductive dechlorination as an initial step in its breakdown in anoxic sediments or groundwater.

For polymers of this compound, microbial degradation is expected to be a very slow process. The high molecular weight of synthetic polymers like polystyrene limits their accessibility to microbial enzymes. nih.gov Biodegradation of polystyrene often requires initial abiotic degradation, such as photo-oxidation or thermo-oxidation, to reduce the polymer's molecular weight and introduce functional groups that can be attacked by microbial enzymes. researchgate.net

Persistence and Transformation in Environmental Compartments

The persistence of this compound in the environment is a function of its susceptibility to the degradation mechanisms mentioned above and its physical-chemical properties, which govern its distribution in soil, water, and air.

In Water: In aquatic environments, this compound's fate will be influenced by volatilization to the atmosphere, sorption to sediments, and degradation. Due to its expected volatility, transfer from surface water to the air is a likely transport mechanism. Sorption to sediments can act as a sink, but also as a long-term source of the compound. Transformation in water can be driven by photodegradation in the photic zone and microbial degradation throughout the water column and in sediments. up.pt The half-life of a related compound, 1,3-dichloropropene, in water is influenced by temperature, with faster degradation at higher temperatures. koreascience.kr Transformation products of pesticides in water can sometimes be more mobile and persistent than the parent compound. nih.gov

In Air: In the atmosphere, this compound is likely to be degraded relatively quickly by photochemical reactions, primarily with hydroxyl radicals. nih.gov This is a major degradation pathway for many volatile organic compounds.

The transformation of chlorinated solvents in the subsurface is influenced by the prevailing geochemical conditions, such as the availability of electron acceptors, which dictates whether aerobic or anaerobic degradation pathways will dominate. clu-in.org

Polymer Stability and Longevity in Various Environments

Polymers derived from this compound, such as poly(2,6-dichlorostyrene), are expected to exhibit high stability and longevity in the environment, similar to other synthetic polymers like polystyrene. nih.govsigmaaldrich.com

The stability of these polymers is due to their high molecular weight and the strength of the carbon-carbon backbone, which is resistant to microbial attack. researchgate.net The degradation of such polymers in the environment is a very slow process that can take decades or longer. researchgate.net

Environmental weathering of this compound polymers would likely involve a combination of abiotic and biotic processes.

Abiotic Factors: Sunlight (UV radiation), heat, and mechanical stress can cause photo-oxidative and thermal degradation. frontiersin.org These processes lead to chain scission, reducing the molecular weight of the polymer and introducing oxygen-containing functional groups (e.g., carbonyls, hydroxyls) onto the polymer chains. This initial abiotic degradation is often a prerequisite for significant biodegradation. researchgate.net

Biotic Factors: Once the polymer has been partially degraded by abiotic factors, the smaller, oxidized fragments may become more bioavailable and susceptible to microbial attack. researchgate.net However, the complete mineralization of high-molecular-weight polymers like polythis compound by microorganisms is expected to be extremely slow. amazonaws.com

Analytical Methodologies for Characterization and Detection of Dichlorostyrene and Its Polymers

Spectroscopic Characterization Techniques for Polymer Structure and Composition

Spectroscopy is a cornerstone in the analysis of dichlorostyrene (B3053091) polymers, providing detailed information on molecular structure, bonding, and electronic properties. Various spectroscopic methods are utilized, each offering unique insights into the material's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound polymers. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the polymer's microstructure, including monomer incorporation, stereoregularity (tacticity), and end-group analysis. youtube.comd-nb.info

In the ¹H NMR spectrum of this compound monomers, distinct signals for the vinyl protons and aromatic protons are observed. For instance, the ¹H NMR spectrum of 2,5-dichlorostyrene (B75448) shows signals corresponding to the vinyl group (a doublet of doublets for the proton on the same carbon as the phenyl group, and two doublets for the terminal CH₂ protons) and the protons on the dichlorinated aromatic ring. chemicalbook.com Upon polymerization, the sharp signals of the vinyl protons disappear and are replaced by broad resonances corresponding to the polymer backbone's methine and methylene (B1212753) protons. researchgate.net The chemical shifts and splitting patterns of the aromatic and backbone protons in the polymer can reveal the stereochemistry, such as the relative arrangement of the phenyl rings along the chain (isotactic, syndiotactic, or atactic). youtube.comresearchgate.net

¹³C NMR spectroscopy offers complementary information, with the chemical shifts of the backbone carbons being particularly sensitive to the polymer's tacticity. d-nb.inforesearchgate.net The aromatic region of the ¹³C NMR spectrum can confirm the structure of the dichlorophenyl group. By analyzing the pentad sequences (the relative stereochemistry of five consecutive monomer units), a quantitative measure of syndiotacticity can be obtained. researchgate.net

Table 1: Representative NMR Chemical Shifts (δ) for Polystyrene Derivatives Note: Specific shifts for polythis compound may vary based on the isomer and solvent.

| Nucleus | Structural Unit | Approximate Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹H | Backbone (CH, CH₂) | 1.2 - 2.5 | Polymer tacticity, chain conformation |

| ¹H | Aromatic (C₆H₃Cl₂) | 6.5 - 7.5 | Confirmation of aromatic structure |

| ¹³C | Backbone (CH, CH₂) | 40 - 47 | Highly sensitive to stereoregularity (tacticity) |

| ¹³C | Aromatic (C₆H₃Cl₂) | 125 - 145 | Confirmation of monomer structure and substitution pattern |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the conformational structure of this compound and its polymers. slideshare.netirdg.org These two methods are complementary; a molecular vibration that is strong in Raman may be weak or absent in IR, and vice-versa, based on the selection rules of polarizability and dipole moment changes, respectively. edinst.com

The IR spectrum of this compound monomer shows characteristic absorption bands for the C-H stretching of the vinyl group (~3000-3100 cm⁻¹) and the aromatic ring, C=C stretching of the vinyl group (~1630 cm⁻¹) and the aromatic ring (~1400-1600 cm⁻¹), and out-of-plane bending (wagging) of the vinyl C-H bonds (~910 and 990 cm⁻¹). nih.gov Crucially, the strong absorption bands corresponding to the C-Cl stretching vibrations are also present, typically in the 600-800 cm⁻¹ region. Upon polymerization, the bands associated with the vinyl group diminish or disappear, while the bands for the aromatic ring and C-Cl bonds persist. irdg.org

Raman spectroscopy is particularly effective for studying the non-polar C=C bonds of the aromatic ring and the polymer backbone. irdg.org The intense Raman signal for the vinyl C=C bond in the monomer is a useful marker for monitoring the polymerization process in real-time. irdg.org For polymers, Raman spectroscopy can provide information on chain conformation and crystallinity. slideshare.net

Table 2: Key Vibrational Frequencies for this compound Characterization

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique | Significance |

|---|---|---|---|

| Vinyl C-H Stretch | 3000 - 3100 | IR, Raman | Present in monomer, disappears on polymerization |

| Vinyl C=C Stretch | ~1630 | Raman (strong), IR (medium) | Monitors polymerization conversion irdg.org |

| Aromatic Ring C=C Stretch | 1400 - 1600 | IR, Raman | Confirms presence of the phenyl group |

| Vinyl C-H Out-of-Plane Bend | 900 - 1000 | IR (strong) | Characteristic of the vinyl group |

| C-Cl Stretch | 600 - 800 | IR (strong) | Confirms chlorine substitution on the aromatic ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule and its polymer. The absorption of UV light excites electrons from lower to higher energy orbitals, primarily the π → π* transitions associated with the aromatic ring and the conjugated vinyl group. kns.org

The UV-Vis spectrum of the this compound monomer typically displays strong absorption peaks in the UV region. For instance, polystyrene derivatives show characteristic absorption bands related to the π → π* transitions of the aromatic rings. kns.org The position and intensity of these absorption maxima (λmax) can be influenced by the chlorine substituents on the phenyl ring. Upon polymerization, the conjugation of the vinyl group is removed, which can lead to changes in the absorption spectrum, although the dominant absorption features of the dichlorophenyl group remain. UV-Vis spectroscopy is also a valuable tool for studying the photodegradation of these polymers, as the formation of new chromophores during degradation leads to changes in the absorption spectrum. researchgate.net

Table 3: Typical UV-Vis Absorption Data for Styrenic Systems

| Compound Type | Approximate λmax (nm) | Electronic Transition |

|---|---|---|

| Styrene (B11656)/Polystyrene | ~260 | π → π* (Aromatic Ring) kns.org |

| Polyanthracene | 262, 356 | π → π* (Extended Conjugation) nih.gov |

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the electronic structure and excited-state properties of materials. While pristine polystyrene does not typically show significant visible photoluminescence, modifications such as irradiation or the formation of specific aggregates can induce light emission. kns.org

For this compound polymers, PL spectroscopy can be used to study defects, impurities, and degradation processes. When a polymer film is irradiated, for example with an electron beam, new chemical structures like sp² carbon clusters can form, which may act as luminescence centers. kns.org The resulting PL spectra, characterized by specific excitation and emission wavelengths, can provide information about the nature and concentration of these newly formed species. The emission energy and intensity can be correlated with the extent of structural changes or degradation in the polymer matrix. kns.orgmdpi.com

Inelastic Neutron Scattering (INS)